

Comprehensive Spectroscopic Characterization: (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

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Compound of Interest

Compound Name: (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

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Executive Summary & Structural Logic

Compound Name: **(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine** Molecular Formula:

Exact Mass: 221.0765 Da Role: Chiral primary amine building block.

This molecule combines an electron-deficient pyrimidine ring and an electron-withdrawing 2,4-difluorophenyl moiety connected by a chiral methanamine bridge. The spectroscopic signature is dominated by the strong scalar coupling of the fluorine atoms (

F) to both protons (

H) and carbons (

C), creating complex splitting patterns that serve as the primary validation fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

) are reported in ppm relative to TMS. Solvent:

or

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A. ¹H NMR Analysis (Proton)

The proton spectrum is characterized by three distinct regions: the deshielded pyrimidine protons, the fluorine-coupled phenyl protons, and the methine bridge.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
Pyrimidine H-4, H-6	8.70 – 8.85	Doublet (d)		Deshielded by adjacent ring nitrogens.
Phenyl H-6'	7.45 – 7.55	TD / Multiplet		Ortho to bridge; experiences shielding from F-2.
Pyrimidine H-5	7.20 – 7.30	Triplet (t)		Typical pyrimidine C5 position.
Phenyl H-3'	6.85 – 6.95	Multiplet		Shielded by two ortho-fluorines; complex overlap.
Phenyl H-5'	6.85 – 6.95	Multiplet	-	Overlaps with H-3'; distinct roofing effect.
Methine (-CH-)	5.35 – 5.50	Singlet (s)	-	Appears as doublet if exchange is slow.
Amine (-NH)	1.80 – 2.20	Broad Singlet	-	Exchangeable; shift varies with concentration/solvent.

Critical Diagnostic: The Methine proton (

5.4 ppm) is the key handle. It is significantly deshielded compared to a standard benzylamine (

3.8 ppm) due to the electron-withdrawing nature of the pyrimidine ring (via the

nitrogen) and the difluorophenyl ring.

B. C NMR Analysis (Carbon)

The carbon spectrum is dominated by C-F coupling, resulting in doublets (d), triplets (t), or doublets of doublets (dd).

Carbon Type	(ppm)	Splitting Pattern	Coupling Constant ()
C-2', C-4' (C-F)	160.0 – 164.0	dd	Hz
Pyrimidine C-2	168.0 – 170.0	Singlet	Ipsos to bridge.
Pyrimidine C-4, C-6	157.0 – 158.0	Singlet	Alpha to nitrogen.
Phenyl C-6'	128.0 – 130.0	dd	Hz, Hz
Phenyl C-1'	124.0 – 126.0	dd	Hz
Pyrimidine C-5	119.0 – 120.0	Singlet	Beta to nitrogen.
Phenyl C-5'	111.0 – 112.0	dd	Hz
Phenyl C-3'	103.0 – 104.5	t (pseudo)	Hz (overlap)
Methine (-CH-)	58.0 – 60.0	Singlet	Chiral center.

C. F NMR (Fluorine)

- -108 to -110 ppm: F-4 (Para position).
- -112 to -115 ppm: F-2 (Ortho position).
- Pattern: Both signals will appear as multiplets due to F-F coupling (10-15 Hz) and H-F coupling.

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Positive Mode)

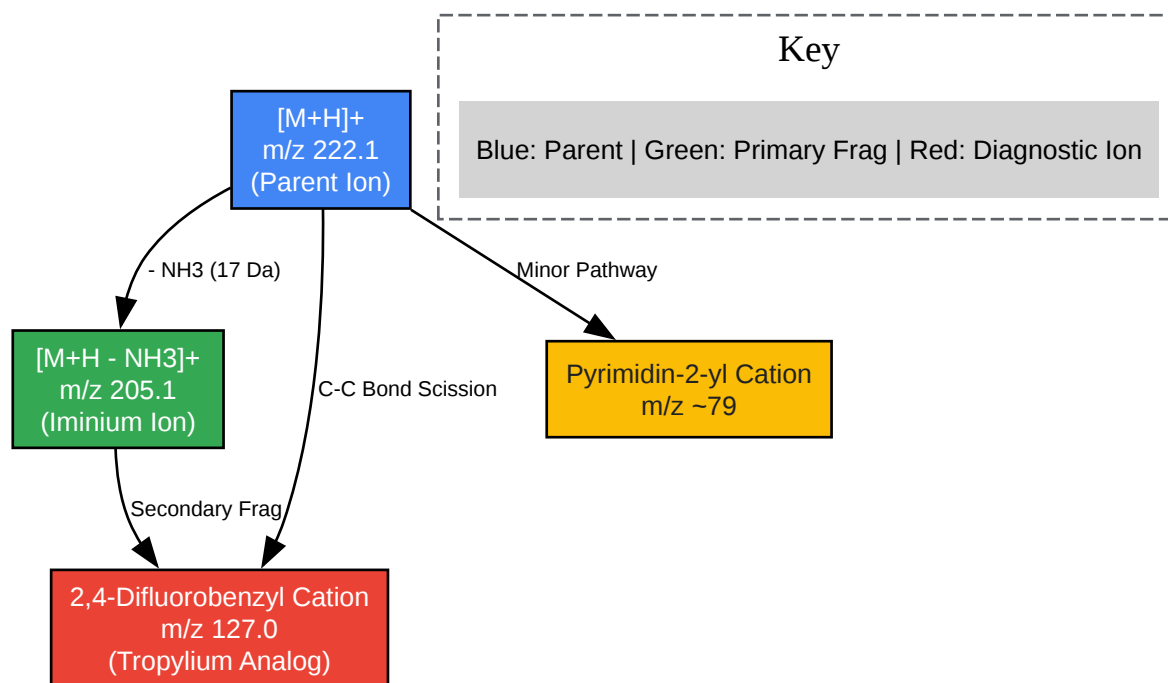
- Molecular Ion

: m/z 222.1

- Base Peak: Often m/z 205 (Loss of) or m/z 127 (Difluorobenzyl cation).

Fragmentation Logic (Graphviz)

The following diagram illustrates the primary fragmentation pathways observed in ESI-MS/MS for this scaffold.



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Figure 1: ESI-MS Fragmentation pathway. The formation of the 2,4-difluorobenzyl cation (m/z 127) is the diagnostic signature for the difluorophenyl moiety.

Infrared Spectroscopy (IR)

Key vibrational modes for rapid quality control (QC).

Wavenumber ()	Assignment	Notes
3300 – 3380	N-H Stretch	Primary amine doublet (asymmetric/symmetric).
3000 – 3100	C-H Stretch (Ar)	Weak aromatic signals.
1580 – 1600	C=N / C=C Stretch	Pyrimidine ring breathing modes.
1500	C=C Stretch	Aromatic ring skeletal vibration.
1200 – 1250	C-F Stretch	Strong, broad band diagnostic of fluoroarenes.
800 – 850	C-H Bend (oop)	1,2,4-trisubstituted benzene pattern.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this self-validating protocol.

NMR Sample Prep

- Solvent Selection: Use

(neutralized with basic alumina) to prevent amine salt formation, which shifts the methine and amine protons. If solubility is poor, use

.

- Concentration: 5–10 mg of compound in 0.6 mL solvent.

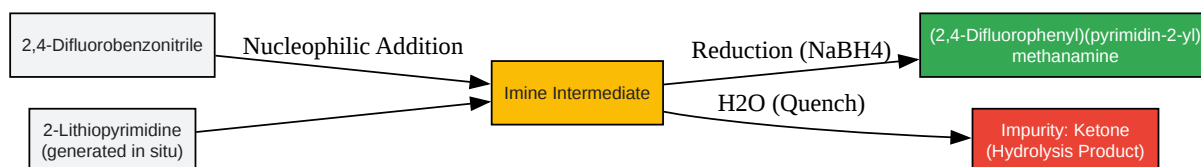
- Shimming: Optimize on the solvent lock signal until the chloroform peak (7.26 ppm) linewidth is <0.5 Hz.

MS Sample Prep

- Dilution: Dissolve 1 mg in 1 mL MeOH (Stock). Dilute 1:100 with 50% MeOH/Water + 0.1% Formic Acid.
- Injection: Direct infusion at 5 μ L/min.
- Validation: Verify the isotopic pattern of the peak. The M+1 peak should be 12-13% of the base peak (due to 11 carbons).

Synthesis & Impurity Logic

Understanding the synthesis helps identify spectral impurities.



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Figure 2: Synthesis logic. The primary impurity to watch for in NMR is the ketone (hydrolysis of the imine), which will lack the methine signal at 5.4 ppm and show a carbonyl carbon >180 ppm.

References

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